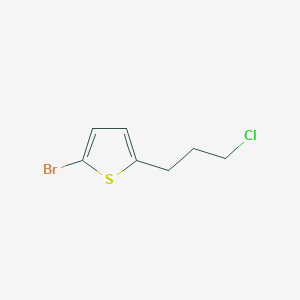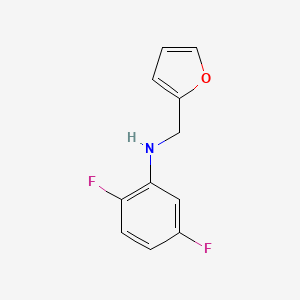
2,5-difluoro-N-(furan-2-ylmethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Difluoro-N-(furan-2-ylmethyl)aniline is an organic compound with the molecular formula C11H9F2NO and a molecular weight of 209.19 g/mol . This compound is characterized by the presence of two fluorine atoms at the 2 and 5 positions of the aniline ring and a furan-2-ylmethyl group attached to the nitrogen atom. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-difluoro-N-(furan-2-ylmethyl)aniline typically involves the reaction of 2,5-difluoroaniline with furan-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride (NaBH4) to facilitate the formation of the desired product . The reaction conditions often include:
- Solvent: Ethanol or methanol
- Temperature: Room temperature to 50°C
- Reaction time: 2-4 hours
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques such as crystallization or chromatography to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2,5-Difluoro-N-(furan-2-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms in the aniline ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of a catalyst.
Reduction: NaBH4 in ethanol or methanol, LiAlH4 in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
2,5-Difluoro-N-(furan-2-ylmethyl)aniline has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of novel materials and chemical intermediates
Mechanism of Action
The mechanism of action of 2,5-difluoro-N-(furan-2-ylmethyl)aniline is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to biological effects such as inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
2,5-Difluoroaniline: Lacks the furan-2-ylmethyl group, making it less complex.
N-(Furan-2-ylmethyl)aniline: Does not have fluorine atoms, which may affect its reactivity and biological activity.
2,4-Difluoro-N-(furan-2-ylmethyl)aniline: Similar structure but with fluorine atoms at different positions, potentially leading to different chemical and biological properties.
Uniqueness
2,5-Difluoro-N-(furan-2-ylmethyl)aniline is unique due to the specific positioning of fluorine atoms and the presence of the furan-2-ylmethyl group. This combination can result in distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H9F2NO |
|---|---|
Molecular Weight |
209.19 g/mol |
IUPAC Name |
2,5-difluoro-N-(furan-2-ylmethyl)aniline |
InChI |
InChI=1S/C11H9F2NO/c12-8-3-4-10(13)11(6-8)14-7-9-2-1-5-15-9/h1-6,14H,7H2 |
InChI Key |
DPEVUNCJDIGCIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNC2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


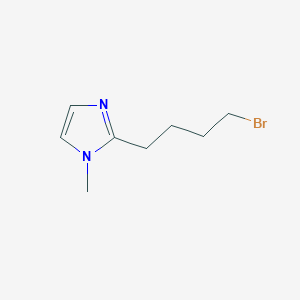
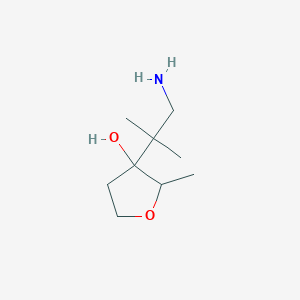
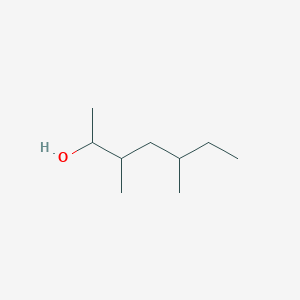

![2-[5-(Furan-2-carbonyl)thiophen-2-yl]ethan-1-amine](/img/structure/B13211098.png)

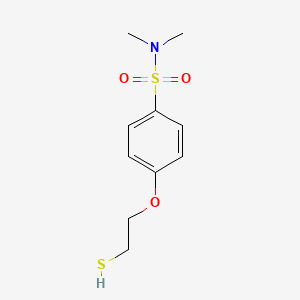
![2-cyclopropyl-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13211128.png)

![1-tert-Butyl-1H-pyrazolo[3,4-b]pyridine-4,6-diol](/img/structure/B13211134.png)
![4-[(4-Bromophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13211139.png)
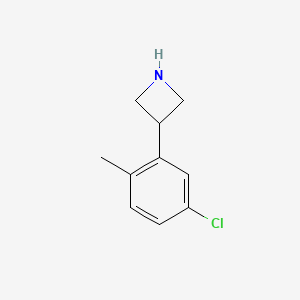
![5,7-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13211155.png)
